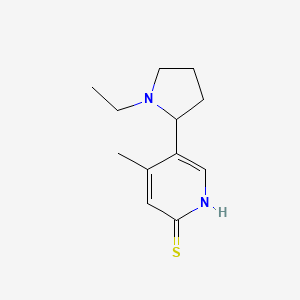
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a thiol group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The process involves multiple steps, including esterification, cyclization, and thiolation, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and thioethers. These products can have different properties and applications depending on the specific reaction pathway .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiol group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Thiol-containing compounds: Compounds with a thiol group, such as cysteine or thiophenol.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a thiol group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions and reactivity compared to simpler analogs .
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H18N2S/c1-3-14-6-4-5-11(14)10-8-13-12(15)7-9(10)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
NRHSZPMBMGYJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CNC(=S)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)


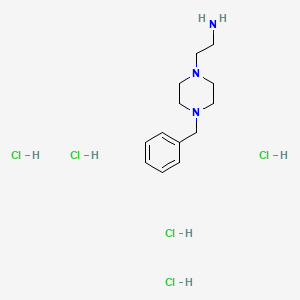

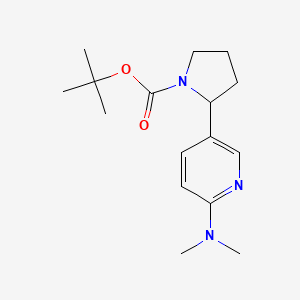

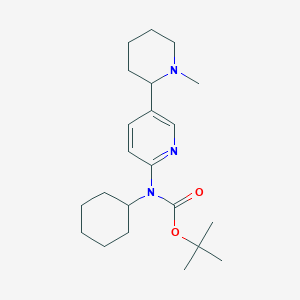
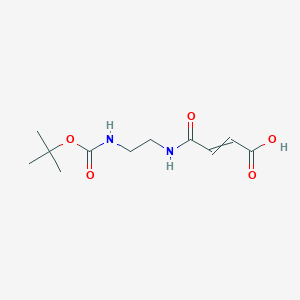
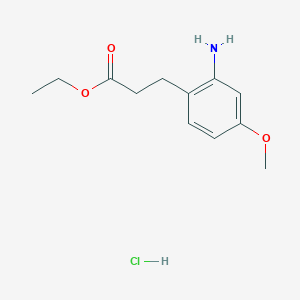
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
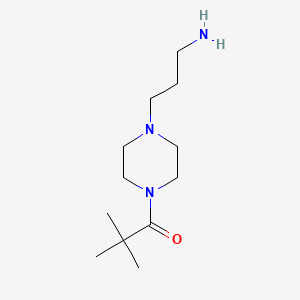
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)
